molecular formula C17H24N2O3S B2734971 2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide CAS No. 1788852-52-7

2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide

Cat. No.: B2734971
CAS No.: 1788852-52-7
M. Wt: 336.45
InChI Key: IXUXZKHSWOYBHV-UHFFFAOYSA-N
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Description

2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide (CAS 1788852-52-7) is a chemical compound with the molecular formula C 17 H 24 N 2 O 3 S and a molecular weight of 336.45 g/mol . This acetamide derivative is offered with a guaranteed purity of 90% or higher and is available for procurement in quantities ranging from 1 mg to 75 mg . The compound features a tetrahydropyran (oxan-4-yl) thioether side chain, a structural motif that may influence its physicochemical properties and biomolecular interactions. Compounds containing the acetamide functional group are of significant interest in medicinal chemistry due to their high therapeutic potential against various disease models . Research into analogous acetamide-sulfonamide hybrid scaffolds has demonstrated potent biological activities, including competitive inhibition of the urease enzyme, which is a key target in the treatment of infections caused by Helicobacter pylori . Furthermore, structurally related acetamidosulfonamide derivatives have been synthesized and investigated for their antioxidant and antimicrobial activities, highlighting the broad research applicability of this chemical class . Researchers can utilize this compound as a building block or reference standard in hit-to-lead optimization campaigns, enzyme inhibition studies, and the development of novel pharmacological agents. This product is intended for research purposes only and is not designed for human therapeutic applications or veterinary use .

Properties

IUPAC Name

2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-13(20)19-15-4-2-14(3-5-15)12-17(21)18-8-11-23-16-6-9-22-10-7-16/h2-5,16H,6-12H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUXZKHSWOYBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)NCCSC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide typically involves multiple steps:

    Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of 4-aminophenol to form 4-acetamidophenol.

    Thioether Formation: The next step involves the reaction of tetrahydro-2H-pyran-4-thiol with an appropriate alkylating agent to form the tetrahydro-2H-pyran-4-ylthioethyl intermediate.

    Amide Bond Formation: Finally, the acetamidophenyl intermediate is reacted with the tetrahydro-2H-pyran-4-ylthioethyl intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving amides and thioethers.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Modifications

The compound’s uniqueness lies in its dual acetamide groups and the oxane-sulfanyl-ethyl linker. Below is a comparison with structurally related N-arylacetamides (Table 1):

Table 1: Structural Comparison of Selected N-Arylacetamide Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Structural Differences
Target Compound 4-Acetamidophenyl + oxane-4-ylsulfanyl-ethyl ~350 (estimated) Cyclic ether (oxane) with sulfanyl linker
N-[2-(4-Methoxyphenyl)ethyl]acetamide (3a) 4-Methoxyphenyl-ethyl 237.29 Methoxy group instead of acetamido; lacks sulfur
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide 2-Aminophenylsulfanyl + 4-methoxyphenyl 302.36 Aromatic sulfanyl linker; aminophenyl substitution
N-(1-(4-Chlorophenyl)ethyl)-2-azidoacetamide 4-Chlorophenyl-ethyl + azido 252.71 Azido group; halogen substitution
2-{[3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide Quinazolinone-sulfanyl + 4-sulfamoylphenyl 501.0 Heterocyclic quinazolinone core

Physicochemical Properties

Solubility and Stability
  • N-[2-(4-Methoxyphenyl)ethyl]acetamide (3a) : Exhibits moderate water solubility due to the methoxy group, with an IC50 of 69 µM against protein tyrosine targets .
  • 2-Azido-N-(4-ethylphenyl)acetamide : The azido group introduces polarity but poses stability risks (e.g., photodegradation) .

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) LogP (Predicted) Water Solubility (mg/mL)
Target N/A ~2.5 (estimated) Low (cyclic ether)
3a N/A 1.8 Moderate
7d 171–173 3.2 Low (trichloroethyl group)
2-[(2-Aminophenyl)sulfanyl] analog N/A 2.1 Moderate (amide + sulfanyl)
Enzyme Inhibition and Receptor Binding
  • Target Compound: No direct activity data provided, but molecular docking studies on similar N-arylacetamides (e.g., ) suggest that bulky substituents (e.g., oxane) may enhance MT1/MT2 receptor binding by filling hydrophobic pockets .
  • 3a, 3b, 3c : Demonstrated α-glucosidase inhibition (IC50 = 69–87 µM) and in vivo antihyperglycemic effects (19.8–25.1% blood glucose reduction). Methoxy groups improve activity compared to nitro or phenoxy substituents.
  • N-{2-[(3-Hydroxyphenyl)amino]ethyl}acetamide (15) : Lower metabolic stability due to hydroxyl groups but higher aqueous solubility.

Biological Activity

2-(4-acetamidophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activity, particularly in medicinal chemistry. Its structure includes functional groups such as an acetamido group, a phenyl ring, and a sulfanyl substituent, which may confer unique pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula includes carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Its complex structure can be summarized as follows:

Property Details
Molecular Formula C₁₄H₁₉N₃O₂S
Functional Groups Acetamido group, phenyl ring, thioether (sulfanyl) group
Unique Features Potential inhibitors of protein interactions

Preliminary studies suggest that this compound may act as an inhibitor of specific protein interactions. Notably, it has been investigated for its potential to inhibit the interaction between menin and MLL (Mixed-Lineage Leukemia), which is crucial in certain leukemia types. Inhibitors of this interaction are of significant interest in cancer research due to their therapeutic implications .

Inhibition of Protein Interactions

Research indicates that this compound may inhibit the menin-MLL interaction effectively. This inhibition could lead to the suppression of leukemogenesis in specific leukemia subtypes. The mechanism involves disrupting the binding affinity between menin and the MLL fusion proteins, which are implicated in oncogenic transcriptional regulation .

Anticancer Potential

The compound's unique combination of functional groups positions it as a potential candidate for anticancer drug development. The inhibition of critical protein interactions involved in cancer progression suggests that further exploration could yield significant findings relevant to cancer therapeutics.

Study 1: Menin-MLL Interaction Inhibition

A study conducted on various synthetic analogs of compounds similar to this compound demonstrated promising results in inhibiting the menin-MLL interaction. The study utilized biochemical assays to measure binding affinities and cellular assays to evaluate the impact on cell proliferation in leukemia cell lines .

Study 2: Pharmacokinetic Profile

Research into the pharmacokinetics of this compound is limited; however, initial assessments suggest favorable absorption and distribution profiles in vivo. Further studies are necessary to elucidate its metabolic pathways and elimination routes.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with related compounds is presented below:

Compound Name Structure Unique Features
2-(4-acetamidophenyl)acetic acidSimilar acetamido groupLacks sulfanyl substitution
N-[2-(4-nitrophenyl)ethyl]acetamideContains ethyl chainDifferent substituent on phenyl
2-(3-Chloro-4-Hydroxyphenyl)-N-[2-(4-sulfanylethyl)]acetamideContains chloro and hydroxy groupsDifferent halogenation pattern

The distinct oxan-4-ylsulfanyl moiety in this compound may provide unique pharmacological properties not observed in similar compounds.

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